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Introduction

Vidofludimus hemicalcium (formerly IMU-838) is an orally administered small molecule
investigational drug being developed for the treatment of chronic inflammatory and
autoimmune diseases, most notably relapsing-remitting multiple sclerosis (RRMS) and other
autoimmune conditions.[1][2] Its mechanism of action is dual, targeting both the inhibition of
dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor related 1
(Nurrl).[3][4] This dual action provides both anti-inflammatory and potential neuroprotective
effects.[3][4] This technical guide provides a comprehensive overview of the in vivo
pharmacokinetics of Vidofludimus hemicalcium, summarizing available clinical data, detailing
experimental protocols, and visualizing key biological pathways.

Core Pharmacokinetic Profile

Vidofludimus hemicalcium has been evaluated in multiple clinical trials, demonstrating a
consistent and favorable pharmacokinetic profile that supports a once-daily oral dosing
regimen.[5][6] To date, the drug has been administered to over 2,700 human subjects and
patients.[3]
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The following tables summarize the key pharmacokinetic parameters of Vidofludimus
hemicalcium in healthy male subjects from single ascending dose (SAD) and multiple
ascending dose (MAD) studies.[5][6]

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Vidofludimus
Hemicalcium in Healthy Male Subjects (Fasted)

Cmax AUCO-t AUCO-inf

Dose (mg) Tmax (hr) t1/2 (hr)
(ng/mL) (Hg-himL) (Hg-himL)

10 0.52 4.0 151 15.8 30.5

20 1.05 4.0 32.7 34.1 31.2

30 1.62 4.0 51.8 54.2 32.1

40 2.15 4.0 70.1 73.0 33.0

Data extracted from a Phase 1 study in healthy male subjects.[5]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Vidofludimus
Hemicalcium in Healthy Male Subjects at Steady State

Accumulati

Cmax,ss Tmax,ss AUCO0-24,ss .

Dose (mg) (ugimL) (hr) (ug-himL) t1/2 (hr) on Ratio
m r ‘him

Hg Hg (AUC)
30 3.28 4.0 65.4 29.8 ~2
40 4.35 4.0 87.2 30.1 ~2
50 551 4.0 110.0 30.4 ~2

Data extracted from a Phase 1 study in healthy male subjects. Steady state was achieved in
approximately 6-8 days.[5][6]

Pharmacokinetic Characteristics:
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e Dose Proportionality: Vidofludimus hemicalcium exhibits dose-proportional
pharmacokinetics after both single and multiple oral doses.[5][6]

o Absorption: The drug is well absorbed after oral administration.[5][6]

o Effect of Food: The pharmacokinetics of Vidofludimus hemicalcium are not significantly
impacted by food.[5][6]

o Half-Life: The geometric mean plasma half-life at steady state is approximately 30 hours,
which supports a once-daily dosing schedule.[5][6]

e Accumulation: The accumulation factor for multiple daily dosing is approximately 2.[5][6]

o Steady State: Steady-state concentrations are typically reached within 6 to 8 days of daily
dosing.[5][6]

o Metabolism: The main metabolite in humans is formed via O-demethylation.[7] The primary
cytochrome P450 isoform involved in its metabolism is CYP2C8, with minor contributions
from CYP2C9.[7]

Preclinical Pharmacokinetics:

Detailed quantitative in vivo pharmacokinetic data for Vidofludimus hemicalcium in preclinical
species such as mice, rats, and dogs are not extensively available in the public scientific
literature. However, it has been noted that the potency of Vidofludimus in inhibiting rat and
mouse DHODH is 7.5 and 64.4 times lower, respectively, than its potency against human
DHODH.[8]

Experimental Protocols
Bioanalytical Method for Quantification in Human
Plasma and Urine

The concentration of Vidofludimus hemicalcium (IMU-838) in plasma and urine samples is
determined using a validated liquid chromatography with tandem mass spectrometry (LC-
MS/MS) method.[5]

Sample Preparation:
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o Samples are stored at -20°C until analysis.[5]

» Protein precipitation of plasma and urine samples is performed using an internal standard
(SC-13093).[5]

Chromatographic and Mass Spectrometric Conditions:

e LC-MS/MS System: Applied Biosystems APl 4000 mass spectrometer coupled with an
Agilent 1200 series HPLC system.[5]

e Chromatographic Column: Luna C8 (50 x 2.0 mm, 3 pm).[5]

» Mobile Phase A: 0.7708 g ammonium acetate in 1000 mL HPLC-grade water, adjusted to pH
5 with acetic acid.[5]

o Mobile Phase B: Acetonitrile.[5]

e Lower Limit of Quantitation (LLOQ): 0.100 pg/mL.[5]

Linear Calibration Range: 0.100-25.0 pg/mL.[5]

Signaling Pathways and Mechanism of Action

Vidofludimus hemicalcium's therapeutic effects are attributed to its dual mechanism of
action: inhibition of dihydroorotate dehydrogenase (DHODH) and activation of the nuclear
receptor related 1 (Nurrl).

DHODH Inhibition Signhaling Pathway

Vidofludimus hemicalcium is a potent and selective inhibitor of the mitochondrial enzyme
DHODH.[5][7] This enzyme is crucial for the de novo synthesis of pyrimidines, which are
essential for the proliferation of highly activated lymphocytes.[1][7] By inhibiting DHODH,
Vidofludimus hemicalcium selectively targets metabolically active T and B cells, leading to a
reduction in their proliferation and pro-inflammatory cytokine production, without causing broad
immunosuppression.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12752360?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12752360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

